rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909287-97-3
VCID: VC8085391
InChI: InChI=1S/C8H15NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6-10H,1-5H2;1H/t7-,8+;/m1./s1
SMILES: C1CC1C2CC(CCN2)O.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67

rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride

CAS No.: 1909287-97-3

Cat. No.: VC8085391

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67

* For research use only. Not for human or veterinary use.

rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride - 1909287-97-3

Specification

CAS No. 1909287-97-3
Molecular Formula C8H16ClNO
Molecular Weight 177.67
IUPAC Name (2S,4R)-2-cyclopropylpiperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6-10H,1-5H2;1H/t7-,8+;/m1./s1
Standard InChI Key XSEBYVVWEMOGOZ-WLYNEOFISA-N
Isomeric SMILES C1CN[C@@H](C[C@@H]1O)C2CC2.Cl
SMILES C1CC1C2CC(CCN2)O.Cl
Canonical SMILES C1CC1C2CC(CCN2)O.Cl

Introduction

Chemical Structure and Stereochemical Properties

The molecular formula of rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol . The piperidine ring adopts a chair conformation, with the cyclopropyl and hydroxyl groups occupying equatorial positions (Figure 1). Key stereochemical features include:

  • Absolute configuration: (2S,4R) for the active enantiomer .

  • Bond angles: The cyclopropyl ring introduces strain, with C-C-C angles of ~60°, influencing reactivity .

Table 1: Structural and Stereochemical Data

PropertyValueSource
IUPAC Name(2S,4R)-2-cyclopropylpiperidin-4-ol; hydrochloride
SMILESC1CNC@@HC2CC2.Cl
InChI KeyXSEBYVVWEMOGOZ-WLYNEOFISA-N
Chiral Centers2 (C2, C4)

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via stereoselective cyclopropanation followed by resolution of enantiomers:

  • Cyclopropanation: A piperidine precursor undergoes [2+1] cycloaddition with a carbene source to form the cyclopropyl group .

  • Hydroxylation: Oxidation at C4 introduces the hydroxyl group .

  • Salt Formation: Treatment with HCl yields the hydrochloride salt .

Industrial-scale production by MolCore BioPharmatech achieves >98% purity under ISO-certified conditions .

Analytical Characterization

  • HPLC: Purity ≥98% (C18 column, acetonitrile/water gradient) .

  • X-ray Crystallography: Confirms chair conformation and substituent geometry .

Pharmaceutical Applications

Role in Drug Discovery

rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride serves as a key intermediate in synthesizing:

  • Renin Inhibitors: Piperidine derivatives modulate the renin-angiotensin system .

  • BCL6 Inhibitors: Fused tricyclic quinolinones derived from this scaffold show sub-nanomolar IC₅₀ values in lymphoma models .

  • Janus Kinase (JAK) Inhibitors: Patented compounds incorporating this structure exhibit anti-inflammatory activity .

Table 2: Biological Activity of Derivatives

DerivativeTargetIC₅₀/EC₅₀Source
4-Hydroxy-3,5-piperidineRenin2.1 nM
Fused-tricyclic quinolinoneBCL60.8 nM
Pyrimidin-2-amineJAK25.4 nM

Physicochemical Properties

Solubility and Stability

  • Water Solubility: >50 mg/mL (hydrochloride salt form) .

  • logP: 1.2 (predicted), indicating moderate lipophilicity .

  • Stability: Stable at -20°C for 24 months; sensitive to light and humidity .

Spectroscopic Data

  • IR (cm⁻¹): 3300 (O-H), 2900 (C-H cyclopropane), 1600 (N-H) .

  • ¹H NMR (D₂O): δ 3.2 (m, H-4), 2.8 (m, H-2), 1.5–1.2 (m, cyclopropane) .

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